5-ethynyl-4,6-dimethylpyrimidine
Description
Properties
CAS No. |
2751615-44-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 4,6 Dimethylpyrimidine and Its Precursors
Strategies for Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is a critical first step in the synthesis of 5-ethynyl-4,6-dimethylpyrimidine. This is typically achieved through cyclocondensation or multicomponent reactions, which are designed to be efficient and produce high yields of the desired product.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. One common method involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone (B45752), with an amidine or a similar nitrogen-containing compound. mdpi.com For instance, the reaction of acetylacetone with thiourea (B124793) in the presence of hydrochloric acid in ethanol (B145695) is a well-established method for synthesizing the precursor 4,6-dimethylpyrimidine-2-thiol. researchgate.net This reaction is a classic example of a [3+3] cycloaddition, where the three-carbon backbone of acetylacetone combines with the three-atom N-C-N fragment of the amidine to form the six-membered pyrimidine ring. mdpi.com The reaction of acetylacetone and urea (B33335) can also be used to form the pyrimidine ring, which can then undergo further reactions to produce the desired product. mdpi.comsciengine.com
The reaction conditions for cyclocondensation can be varied to optimize the yield and purity of the product. For example, the use of a catalyst, such as trifluoroacetic acid (TFA), and water as a solvent can provide an effective and environmentally friendly method for the synthesis of pyrimidine derivatives. mdpi.com
Multicomponent Reaction Pathways
One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, resulting in the formation of highly substituted pyrimidines with excellent regioselectivity and yields of up to 93%. organic-chemistry.orgacs.org The use of alcohols derived from biomass makes this a sustainable and environmentally friendly approach to pyrimidine synthesis. acs.orgfigshare.com
Another example of a multicomponent reaction for pyrimidine synthesis is the zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate. This method allows for the efficient synthesis of a variety of 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org
Introduction of Ethynyl (B1212043) Functionality
Once the 4,6-dimethylpyrimidine (B31164) ring has been synthesized, the next step is to introduce the ethynyl group at the 5-position. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds in organic synthesis. The Sonogashira coupling, in particular, is widely used for the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org
The Sonogashira coupling reaction involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the case of this compound synthesis, a 5-halo-4,6-dimethylpyrimidine, such as 5-iodo-4,6-dimethylpyrimidine, is reacted with a suitable alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov The trimethylsilyl (B98337) group can then be removed in situ to yield the desired this compound. wikipedia.orgnih.gov
The Sonogashira coupling has been successfully applied to a variety of pyrimidine derivatives, including those with sensitive functional groups. nih.govresearchgate.net For example, the reaction has been used to synthesize 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate, a non-radioactive probe for biological studies. nih.gov
The efficiency of the Sonogashira coupling reaction can be influenced by a number of factors, including the choice of catalyst, solvent, base, and reaction temperature. researchgate.netresearchgate.net Therefore, optimization of the reaction conditions is often necessary to achieve high yields and purity of the desired product.
A variety of palladium catalysts have been used for the Sonogashira coupling, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. researchgate.netmdpi.com The choice of ligand can also have a significant impact on the reaction outcome. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the coupling of aryl bromides at room temperature. libretexts.orgorganic-chemistry.org
Copper-free Sonogashira coupling protocols have also been developed to address the environmental concerns associated with the use of copper. organic-chemistry.orgresearchgate.net These methods often employ specialized ligands and reaction conditions to achieve high yields without the need for a copper co-catalyst.
The choice of solvent can also affect the reaction outcome. While the reaction is typically carried out in anhydrous and anaerobic conditions, newer procedures have been developed that can be performed in aqueous media. wikipedia.orgorganic-chemistry.org The use of bio-derived solvents, such as dimethylisosorbide (DMI), has also been explored as a more sustainable alternative to traditional organic solvents. organic-chemistry.org
Table of Reaction Parameters for Sonogashira Coupling
| Parameter | Condition | Effect on Reaction |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The choice of palladium catalyst and ligand can significantly impact reaction efficiency and substrate scope. libretexts.orgorganic-chemistry.orgresearchgate.netmdpi.com |
| Co-catalyst | CuI | The copper co-catalyst is typically used to facilitate the reaction, but copper-free protocols have also been developed. organic-chemistry.orgresearchgate.net |
| Solvent | Anhydrous organic solvents, aqueous media, bio-derived solvents | The choice of solvent can affect reaction rate and product yield. wikipedia.orgorganic-chemistry.org |
| Base | Amine bases (e.g., triethylamine (B128534), diisopropylamine) | The base is required to neutralize the hydrogen halide that is formed during the reaction. organic-chemistry.org |
| Temperature | Room temperature to elevated temperatures | The reaction temperature can be optimized to improve reaction rate and yield. wikipedia.orgresearchgate.net |
Alternative Ethynylation Routes
The introduction of an ethynyl group at the C-5 position of the 4,6-dimethylpyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling stands out as the premier and most widely applied method for this transformation. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it exceptionally suited for this synthesis. wikipedia.org
The general approach involves the reaction of a 5-halo-4,6-dimethylpyrimidine intermediate (where the halogen is typically iodine or bromine) with a suitable alkyne. The reaction is catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and a mild amine base. libretexts.orgyoutube.com The base is crucial as it neutralizes the hydrogen halide formed as a byproduct during the reaction. wikipedia.org
Key Components of the Sonogashira Coupling:
Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). libretexts.org
Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used to increase the reaction's reactivity. youtube.com
Alkyne Source: A variety of terminal alkynes can be used. For the synthesis of the parent 5-ethynyl compound, sources like trimethylsilylacetylene (TMSA) are often employed, which require a subsequent deprotection step (e.g., with a fluoride (B91410) source or base) to reveal the terminal alkyne.
Base and Solvent: An amine base, such as triethylamine or diethylamine, is frequently used and can also serve as the solvent. wikipedia.org Other solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can also be utilized. wikipedia.orgorganic-chemistry.org
The reaction proceeds under mild conditions, often at room temperature, which allows for high functional group tolerance. wikipedia.org This makes it a valuable tool in the synthesis of complex molecules. wikipedia.orglibretexts.org
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Component | Example | Purpose |
|---|---|---|
| Substrate | 5-Iodo-4,6-dimethylpyrimidine | The pyrimidine core to be functionalized |
| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Facilitates the cross-coupling reaction libretexts.org |
| Co-catalyst | Copper(I) Iodide (CuI) | Increases reaction rate youtube.com |
| Alkyne | Trimethylsilylacetylene (TMSA) | Source of the ethynyl group |
| Base/Solvent | Triethylamine (TEA), Diethylamine | Neutralizes acidic byproduct, can act as solvent wikipedia.org |
| Temperature | Room Temperature to mild heating | Mild conditions preserve functional groups wikipedia.org |
While the copper-co-catalyzed Sonogashira reaction is highly efficient, a notable side reaction is the Glaser coupling, which leads to the undesired homocoupling of the alkyne starting material. wikipedia.org To mitigate this, reactions must be performed under an inert atmosphere. wikipedia.org
Copper-Free Sonogashira Variations: To circumvent the issue of alkyne dimerization, copper-free versions of the Sonogashira coupling have been developed. These methods still rely on a palladium catalyst but avoid the copper co-catalyst, thus preventing the primary pathway for the formation of homocoupling byproducts. While potentially requiring slightly different reaction conditions, they represent an important alternative for sensitive substrates. wikipedia.org
Methyl Group Installation and Manipulation
The installation of the methyl groups at the C-4 and C-6 positions of the pyrimidine ring is a foundational step in the synthesis of the target molecule. The strategy for this transformation is intrinsically linked to the construction of the pyrimidine ring itself, with regioselectivity being a key consideration.
The most direct and common strategy for installing methyl groups at the C-4 and C-6 positions is through a condensation reaction that builds the pyrimidine ring from acyclic precursors. This approach utilizes a 1,3-dicarbonyl compound where the carbonyl groups are flanked by the desired substituents. For 4,6-dimethylpyrimidine, the ideal starting material is acetylacetone (also known as 2,4-pentanedione). researchgate.netgoogle.com
This diketone is reacted with a compound containing an N-C-N fragment, such as guanidine (B92328) or thiourea, in an aqueous alkaline or acidic medium. researchgate.netgoogle.com The reaction proceeds through a cyclocondensation mechanism, where the nitrogen atoms of the guanidine or thiourea attack the carbonyl carbons of the acetylacetone, ultimately forming the heterocyclic pyrimidine ring.
For instance, the reaction of acetylacetone with a guanidine salt in an aqueous alkaline medium directly yields a 2-amino-4,6-dimethylpyrimidine (B23340) derivative. google.com Similarly, reacting acetylacetone with thiourea in ethanol with an acid catalyst produces 4,6-dimethylpyrimidine-2-thiol. researchgate.net These initial products can then be further modified to create the desired 5-halo-4,6-dimethylpyrimidine needed for the subsequent ethynylation step.
Table 2: Synthesis of 4,6-Dimethylpyrimidine Precursors
| N-C-N Reagent | 1,3-Dicarbonyl | Conditions | Product | Reference |
|---|---|---|---|---|
| Guanidine hydrochloride | Acetylacetone | Aqueous Sodium Carbonate, 95-100°C | 2-Amino-4,6-dimethylpyrimidine | google.com |
| Thiourea | Acetylacetone | Ethanolic HCl | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |
The regioselectivity of the C-4 and C-6 methylation is controlled by the choice of the starting materials. By using the symmetrical diketone acetylacetone, the two methyl groups are pre-positioned to flank what will become the C-5 position of the pyrimidine ring. The cyclization reaction with guanidine or a similar reagent inherently places these methyl groups at the 4- and 6-positions of the newly formed heterocycle.
This "ring-building" strategy effectively circumvents the challenges associated with the direct methylation of a pre-formed pyrimidine ring, which could lead to a mixture of isomers (e.g., methylation at N-1, N-3, or C-2). The condensation of acetylacetone is a highly regioselective process that reliably yields the desired 4,6-dimethyl substitution pattern. This makes it the preferred and most synthetically efficient route for preparing the necessary precursors for this compound.
Reactivity and Transformation of 5 Ethynyl 4,6 Dimethylpyrimidine
Alkyne Functional Group Reactivity
The ethynyl (B1212043) group is a hub of high electron density and is prone to a variety of addition and coupling reactions.
The terminal alkyne of 5-ethynyl-4,6-dimethylpyrimidine is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comorganic-chemistry.org This reaction allows for the efficient and highly regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide. organic-chemistry.org This powerful transformation is widely used to link the pyrimidine (B1678525) core to other molecules, including biomolecules and fluorescent dyes. mdpi.comnih.gov For instance, similar 5-ethynyl pyrimidine nucleosides have been successfully conjugated with various azido-compounds to create novel derivatives for biological applications. mdpi.comnih.gov
The versatility of cycloaddition reactions extends beyond click chemistry. The alkyne can also participate in other types of cycloadditions, such as [4+2] Diels-Alder reactions where it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgnih.govrsc.org
Table 1: Representative Cycloaddition Reactions of Ethynylpyrimidines
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| CuAAC (Click Chemistry) | 5-Ethynylpyrimidine derivative, Organic Azide | CuSO₄/Sodium Ascorbate or other Cu(I) source | 1,4-disubstituted 1,2,3-triazole |
| Huisgen 1,3-Dipolar Cycloaddition | 5-Ethynylpyrimidine derivative, Azide | Heat | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles |
This table presents generalized reactivity based on known transformations of ethynylpyrimidines and related alkynes.
The terminal alkyne can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by mercury(II) salts in acidic conditions and follows Markovnikov's rule, leading to the formation of a methyl ketone. khanacademy.orgfiveable.mepearson.com The initial enol intermediate rapidly tautomerizes to the more stable keto form. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov product, an aldehyde, although this is less common for terminal alkynes. fiveable.me
Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. These reactions can be catalyzed by various transition metals, such as organoactinide complexes, and can produce imines or enamines depending on the reaction conditions and substrate. acs.org
The ethynyl group is highly amenable to a wide range of metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, is a prominent example. This reaction couples the terminal alkyne with aryl or vinyl halides, providing a powerful method for forming carbon-carbon bonds and synthesizing more complex molecular architectures. This method has been used to synthesize various alkyne-modified nucleosides. nih.gov
Other metal-catalyzed transformations include the Glaser coupling for the homocoupling of terminal alkynes to form diynes, and various gold- or platinum-catalyzed reactions that can lead to a diverse array of products through different reaction pathways.
Pyrimidine Ring System Reactivity
The pyrimidine ring in this compound is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.in This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. bhu.ac.inresearchgate.net
The electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. youtube.commdpi.com However, in this compound, these positions are occupied by methyl groups. While the methyl groups themselves are not typical leaving groups, the pyrimidine ring can be activated towards nucleophilic attack.
If a good leaving group, such as a halogen, were present at the 2, 4, or 6 positions, it could be readily displaced by a variety of nucleophiles. bhu.ac.in For example, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that the chlorine atoms are readily substituted by amines and alkoxides. mdpi.com The reactivity of the methyl groups on the 4,6-dimethylpyrimidine (B31164) core is also of note. These methyl groups are considered 'active' and can undergo condensation reactions, for instance, with aldehydes in the presence of an acid or base catalyst. stackexchange.com
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which strongly withdraw electron density and are prone to protonation under acidic reaction conditions. bhu.ac.inresearchgate.netyoutube.com However, the C-5 position is the most electron-rich and is the preferred site for electrophilic attack should a reaction occur. youtube.comnih.gov
The presence of activating groups on the ring, such as amino or hydroxyl groups, can facilitate electrophilic substitution. researchgate.net In the case of this compound, the two methyl groups provide some mild activation. Still, forcing conditions would likely be required for reactions like nitration or halogenation. For instance, amination of pyrimidine has been achieved at the 5-position. acs.org It is well-established that for electrophilic substitution to readily occur on a pyrimidine ring, the presence of two or three activating groups is often necessary. researchgate.net
Table 2: Predicted Reactivity of the this compound Ring
| Reaction Type | Position of Attack | Reactivity Level | Notes |
|---|---|---|---|
| Nucleophilic Substitution | Positions 4 & 6 | Low (requires activation/modification of methyl groups) | The methyl groups are not good leaving groups. Condensation at the methyl position is possible. |
This table is based on general principles of pyrimidine chemistry.
Ring Transformation Reactions of this compound
The pyrimidine core, while aromatic, is susceptible to a variety of ring transformation reactions, particularly when activated by electron-withdrawing groups or under specific reaction conditions. The presence of the ethynyl group at the C5 position can influence the electronic distribution within the ring and participate in subsequent cyclization steps following ring opening.
Mechanistic Investigations of Pyrimidine Ring Contractions
The contraction of the pyrimidine ring is a known phenomenon, often leading to the formation of five-membered heterocyclic systems. While specific mechanistic studies on this compound are not extensively documented, the general mechanisms for pyrimidine ring contractions provide a framework for understanding its potential transformations.
One proposed pathway for the ring contraction of pyrimidine derivatives involves nucleophilic attack at an electron-deficient carbon atom of the ring, leading to a ring-opened intermediate. This intermediate can then undergo recyclization to form a new, smaller ring. For instance, the reaction of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles. The mechanism often involves initial nucleophilic attack, followed by ring opening and subsequent intramolecular condensation.
The ethynyl group in this compound could play a crucial role in such transformations. After the initial ring opening, the triple bond of the ethynyl group can act as an electrophilic site for intramolecular nucleophilic attack, facilitating the formation of a new heterocyclic ring. The specific conditions and the nature of the nucleophile would be critical in determining the final product.
Formation of Imidazole (B134444) and Isoxazole (B147169) Derivatives
The synthesis of imidazole and isoxazole derivatives from pyrimidine precursors is a testament to the versatility of pyrimidine ring transformations.
Imidazole Derivatives: The formation of imidazoles from pyrimidines is less common than other transformations but can be envisaged through specific reaction pathways. One potential, though not experimentally verified for this specific compound, route could involve a complex rearrangement following a ring-opening event, where the nitrogen atoms of the original pyrimidine ring and a carbon from a reactant assemble to form the imidazole core.
Isoxazole Derivatives: The synthesis of isoxazoles from pyrimidines often involves reaction with hydroxylamine (B1172632). For example, the ring contraction of 4-substituted-6-methylpyrimidine 1-oxides with reagents like liquid ammonia (B1221849) can lead to the formation of 5-amino-3-methylisoxazole. While this compound is not a pyrimidine-1-oxide, the reaction of its ethynyl group with hydroxylamine presents a more direct route to an isoxazole ring. The reaction of terminal alkynes with hydroxylamine is a known method for the synthesis of isoxazoles. youtube.com This would, however, be a reaction of the side chain rather than a true ring transformation.
A hypothetical ring transformation leading to an isoxazole could involve the initial oxidation of one of the ring nitrogens, followed by nucleophilic attack and ring opening, with the ethynyl group participating in the subsequent recyclization.
Directed Derivatization at Peripheral Sites
Beyond the transformation of the pyrimidine ring itself, the peripheral functional groups of this compound—the two methyl groups and the ethynyl group—offer sites for directed derivatization.
The methyl groups at the C4 and C6 positions of the pyrimidine ring exhibit enhanced reactivity due to the electron-withdrawing nature of the heterocyclic ring. These methyl groups can be deprotonated by a strong base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at these positions. For example, the methyl groups of 2-amino-4,6-dimethylpyrimidine (B23340) are known to be 'active' and can participate in condensation reactions. organic-chemistry.org
The ethynyl group is a highly versatile functional handle for a variety of chemical transformations.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This would allow for the straightforward introduction of various aryl and vinyl substituents at the C5 position of the pyrimidine ring.
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This provides a highly efficient and modular approach to synthesizing a diverse library of derivatives.
Hydration: The triple bond can be hydrated to yield a methyl ketone at the C5 position.
Reduction: The ethynyl group can be selectively reduced to an ethyl or ethenyl group.
These derivatization strategies allow for the systematic modification of the molecular structure of this compound, enabling the exploration of its chemical space for various applications.
Spectroscopic Characterization Techniques Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-ethynyl-4,6-dimethylpyrimidine, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed for a comprehensive analysis.
¹H NMR Spectral Analysis
The proton (¹H) NMR spectrum of this compound is anticipated to provide distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Pyrimidine (B1678525) Ring Proton (H-2): A singlet is expected for the proton at the C-2 position of the pyrimidine ring. Its chemical shift would likely appear in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the two adjacent nitrogen atoms.
Methyl Protons (-CH₃): The two methyl groups at the C-4 and C-6 positions are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single, sharp singlet in the upfield region, likely between δ 2.0 and 3.0 ppm. The integration of this signal would correspond to six protons.
Ethynyl (B1212043) Proton (C≡C-H): The proton of the terminal alkyne group is expected to appear as a singlet. Its chemical shift is typically observed in the range of δ 2.5 to 3.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (pyrimidine) | 8.0 - 9.0 | Singlet | 1H |
| -CH₃ (at C-4, C-6) | 2.0 - 3.0 | Singlet | 6H |
¹³C NMR Spectral Analysis
The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum. The C-4 and C-6 carbons, being equivalent and bonded to nitrogen and a methyl group, would appear at a specific chemical shift. The C-2 carbon, situated between two nitrogen atoms, would be significantly deshielded. The C-5 carbon, bonded to the ethynyl group, will also have a characteristic chemical shift.
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, typically between δ 20 and 30 ppm.
Ethynyl Carbons (-C≡C-): The two carbons of the alkyne group will have characteristic chemical shifts in the range of δ 70 to 90 ppm. The carbon attached to the pyrimidine ring will be distinct from the terminal alkyne carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150 - 160 |
| C-4, C-6 | 160 - 170 |
| C-5 | 110 - 120 |
| -CH₃ | 20 - 30 |
| -C ≡CH | 70 - 80 |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify spin-spin coupling between protons. However, for this compound, where all proton signals are expected to be singlets, no cross-peaks would be observed, confirming the absence of vicinal proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal to the methyl carbon signal and the ethynyl proton signal to the terminal alkyne carbon signal.
NMR Shielding Studies
NMR shielding is the phenomenon where the electron cloud around a nucleus counteracts the external magnetic field, leading to variations in the resonance frequency, which are observed as chemical shifts. Computational studies, often employing Density Functional Theory (DFT), can calculate the theoretical NMR shielding tensors for each nucleus in a molecule.
For this compound, theoretical calculations of the isotropic shielding values for each hydrogen and carbon nucleus would be performed. These calculated values are then typically correlated with experimental chemical shifts. Such studies can provide a deeper understanding of the electronic structure and the factors influencing the chemical shifts. Discrepancies between calculated and experimental values can point to specific electronic effects or conformational properties not accounted for in the computational model. These studies are essential for validating the experimental assignments and for gaining a more profound insight into the molecule's electronic properties.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments
The vibrational spectrum of this compound will exhibit a series of absorption bands (in IR) and scattered peaks (in Raman) corresponding to specific molecular vibrations. The assignment of these bands to particular bond stretching, bending, or wagging motions is a key aspect of its characterization.
C-H Vibrations:
Aromatic/Heteroaromatic C-H stretch: A weak to medium intensity band is expected in the 3000-3100 cm⁻¹ region for the C-H stretch of the pyrimidine ring.
Alkyne C-H stretch: A sharp, characteristic band of medium intensity is expected around 3300 cm⁻¹ corresponding to the stretching of the ≡C-H bond.
Methyl C-H stretch: Symmetric and asymmetric stretching vibrations of the methyl groups will appear in the 2850-3000 cm⁻¹ region.
C≡C and C≡N Vibrations:
C≡C stretch: A weak but sharp absorption is expected in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond stretch. This band is often more intense in the Raman spectrum.
C=C and C=N Ring Vibrations:
The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to a series of medium to strong bands in the 1400-1650 cm⁻¹ region.
C-H Bending Vibrations:
In-plane and out-of-plane bending vibrations for the aromatic C-H and the methyl C-H groups will be present in the fingerprint region (below 1500 cm⁻¹).
Ring Vibrations:
Ring breathing and other skeletal vibrations of the pyrimidine ring will appear as a complex pattern of bands in the fingerprint region.
Table 3: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| ≡C-H Stretch | ~3300 | Medium, Sharp | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium | Medium |
| Methyl C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C≡C Stretch | 2100 - 2260 | Weak, Sharp | Strong |
| Ring C=N, C=C Stretches | 1400 - 1650 | Medium-Strong | Medium-Strong |
| Methyl C-H Bends | 1375 - 1470 | Medium | Medium |
| Aromatic C-H Bends | 1000 - 1300 | Medium | Weak |
A combined analysis of both IR and Raman spectra, often aided by computational chemistry calculations (e.g., DFT), allows for a more complete and accurate assignment of the fundamental vibrational modes of this compound, thereby providing a robust confirmation of its molecular structure.
Theoretical FT-IR Analysis
Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a crucial tool for interpreting experimental FT-IR spectra. nih.gov By calculating the vibrational frequencies of a molecule's optimized geometry, researchers can assign specific absorption bands to corresponding molecular motions. nih.govnih.gov
For this compound, DFT calculations would predict characteristic vibrational modes. The ethynyl group (C≡C-H) would exhibit a sharp, intense C≡C stretching vibration, typically expected in the 2100-2140 cm⁻¹ region, and a strong, narrow C-H stretching band around 3300 cm⁻¹. The pyrimidine ring itself has several characteristic vibrations. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net
The methyl (CH₃) groups attached to the ring at positions 4 and 6 would show symmetric and asymmetric stretching vibrations, typically calculated to be in the 2900-3050 cm⁻¹ range. Furthermore, in-plane and out-of-plane C-H bending vibrations for the heteroaromatic structure are anticipated between 1050-1400 cm⁻¹ and 750-1000 cm⁻¹, respectively. researchgate.net Comparing these theoretically predicted frequencies with an experimental FT-IR spectrum allows for a detailed and confident assignment of the observed bands, confirming the presence of the key functional groups. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) Range |
|---|---|---|
| C-H Stretch | Ethynyl (≡C-H) | ~3300 |
| C-H Stretch | Methyl (-CH₃) | 2900 - 3050 |
| C≡C Stretch | Ethynyl (-C≡C-) | 2100 - 2140 |
| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1650 |
| C-H In-plane Bend | Pyrimidine Ring | 1050 - 1400 |
| C-H Out-of-plane Bend | Pyrimidine Ring | 750 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.ukuzh.ch
The absorption of UV or visible light by an organic molecule corresponds to the excitation of valence electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk For molecules like this compound, which contain both non-bonding (n) electrons on the nitrogen atoms and pi (π) electrons in the aromatic ring and ethynyl group, the most significant electronic transitions are n → π* and π → π*. shu.ac.ukyoutube.com
π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the pyrimidine ring and the ethynyl group. youtube.com These transitions are typically high-energy and result in strong absorption bands, often with molar absorptivities (ε) between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
n → π* Transitions: These transitions involve exciting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. youtube.com These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. libretexts.org They are generally of lower intensity, with molar absorptivities often below 2,000 L mol⁻¹ cm⁻¹. youtube.com
The spectrum of this compound would be expected to show intense absorption bands in the 200-400 nm range, corresponding to these transitions. The conjugation between the pyrimidine ring and the ethynyl group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted pyrimidine. libretexts.org
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent. nih.gov This behavior is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states, often seen in compounds with intramolecular charge transfer characteristics. nih.gov
For pyrimidine derivatives, an increase in solvent polarity can lead to shifts in the absorption maxima. nih.govrsc.org
Blue Shift (Hypsochromic): In the case of n → π* transitions, increasing solvent polarity often leads to a blue shift (a shift to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons of the ground state through interactions like hydrogen bonding, thereby increasing the energy gap for the transition. tanta.edu.eg
Red Shift (Bathochromic): For π → π* transitions, a red shift (a shift to longer wavelengths) is often observed with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition. tanta.edu.eg
Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol (B145695), water) would reveal its solvatochromic properties, providing insight into the nature of its electronic transitions and the polarity of its excited states. nih.gov
Table 2: Expected UV-Vis Spectral Shifts in Different Solvents
| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift |
|---|---|---|
| n → π* | Stabilization of ground state non-bonding electrons | Blue Shift (Hypsochromic) |
| π → π* | Stabilization of the more polar excited state | Red Shift (Bathochromic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. researchgate.net
High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). creative-proteomics.com This accuracy allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.
For this compound (C₈H₈N₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated by summing the precise masses of its constituent atoms (⁸ × ¹²C, ⁸ × ¹H, ² × ¹⁴N). An HRMS measurement that matches this calculated exact mass provides definitive confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net
In electron impact (EI) mass spectrometry, the molecular ion formed upon ionization is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the original molecule. sphinxsai.comlibretexts.org
The fragmentation of pyrimidine derivatives often follows characteristic pathways. sphinxsai.comsapub.org For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation processes for alkylated pyrimidines include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.
Loss of hydrogen cyanide (HCN): Cleavage of the pyrimidine ring can lead to the expulsion of an HCN molecule, producing a fragment at [M-27]⁺.
Loss of acetonitrile (CH₃CN): A rearrangement and cleavage involving a methyl group and a ring nitrogen can lead to the loss of acetonitrile, giving a fragment at [M-41]⁺.
The presence of the ethynyl group could also lead to specific fragmentations, such as the loss of an ethynyl radical (•C₂H) to give an [M-25]⁺ ion. The relative abundance of these fragment ions helps in piecing together the molecular structure and confirming the identity of the compound. chemguide.co.uksphinxsai.com
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Neutral Loss | Description |
|---|---|---|
| [M-15]⁺ | •CH₃ | Loss of a methyl radical |
| [M-25]⁺ | •C₂H | Loss of an ethynyl radical |
| [M-27]⁺ | HCN | Loss of hydrogen cyanide from ring cleavage |
| [M-41]⁺ | CH₃CN | Loss of acetonitrile from rearrangement |
X-ray Crystallography of this compound: A Spectroscopic Characterization
X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule. Although a crystal structure for the specific compound this compound is not publicly available, a comprehensive understanding of its likely molecular and supramolecular structure can be derived from the crystallographic data of its closely related analogues: 5-ethynylpyrimidine and 4,6-dimethylpyrimidine (B31164).
Determination of Molecular Structure
The molecular structure of this compound is predicted to be largely planar, a characteristic feature of the pyrimidine ring. Analysis of the crystal structure of 4,6-dimethylpyrimidine reveals a planar pyrimidine core. The addition of an ethynyl group at the 5-position, as seen in the crystal structure of 5-ethynylpyrimidine, is not expected to significantly disrupt this planarity.
The bond lengths and angles within the pyrimidine ring are anticipated to be consistent with those observed in similar pyrimidine derivatives. The C-N bond lengths are typically in the range of 1.32 to 1.34 Å, while the C-C bonds within the ring are approximately 1.39 to 1.40 Å. The internal angles of the pyrimidine ring are all close to 120°, indicative of its aromatic character. The ethynyl group introduces a linear C≡C-H fragment, with a C≡C triple bond length of approximately 1.20 Å and a C-C single bond connecting it to the pyrimidine ring of about 1.43 Å. The methyl groups attached at the 4 and 6 positions will have typical C-C single bond lengths of around 1.50 Å.
A detailed examination of the crystallographic data for the analogous compounds provides a basis for these predictions.
Table 1: Predicted Molecular Geometry of this compound based on Analogue Structures
| Parameter | 5-ethynylpyrimidine | 4,6-dimethylpyrimidine | Predicted for this compound |
| Bond Lengths (Å) | |||
| N1-C2 | 1.335 | 1.338 | ~1.336 |
| C2-N3 | 1.331 | 1.338 | ~1.334 |
| N3-C4 | 1.339 | 1.341 | ~1.340 |
| C4-C5 | 1.393 | 1.385 | ~1.389 |
| C5-C6 | 1.392 | 1.385 | ~1.388 |
| C6-N1 | 1.337 | 1.341 | ~1.339 |
| C5-C(ethynyl) | 1.428 | - | ~1.43 |
| C≡C | 1.196 | - | ~1.20 |
| C4-C(methyl) | - | 1.502 | ~1.50 |
| C6-C(methyl) | - | 1.502 | ~1.50 |
| **Bond Angles (°) ** | |||
| C6-N1-C2 | 115.8 | 115.5 | ~115.7 |
| N1-C2-N3 | 127.8 | 127.5 | ~127.7 |
| C2-N3-C4 | 115.7 | 115.5 | ~115.6 |
| N3-C4-C5 | 122.1 | 122.6 | ~122.3 |
| C4-C5-C6 | 116.4 | 117.2 | ~116.8 |
| C5-C6-N1 | 122.2 | 122.6 | ~122.4 |
Note: The data for 5-ethynylpyrimidine and 4,6-dimethylpyrimidine are derived from their respective entries in crystallographic databases. The predicted values for this compound are an amalgamation of this data.
Supramolecular Assembly and Intermolecular Interactions
The way in which molecules pack in a crystal, known as the supramolecular assembly, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal packing.
The primary interactions are likely to be C-H···N hydrogen bonds. The hydrogen atoms of the methyl groups and the ethynyl group can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. In the crystal structure of 4,6-dimethylpyrimidine, C-H···N interactions are observed, linking the molecules into a three-dimensional network. Similarly, in the crystal of 5-ethynylpyrimidine, C-H···N hydrogen bonds involving the pyrimidine ring are a key feature of the crystal packing.
The ethynyl group can also participate in specific intermolecular interactions. The acetylenic C-H bond can act as a weak hydrogen bond donor, forming C-H···π interactions with the aromatic ring of a neighboring molecule. Furthermore, the triple bond itself can interact with other parts of adjacent molecules.
While this compound lacks a halogen atom, and therefore will not exhibit halogen bonding, the combination of C-H···N hydrogen bonds and π-π stacking interactions are predicted to be the dominant forces directing its supramolecular assembly.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Geometry |
| C-H···N Hydrogen Bond | Methyl C-H, Ethynyl C-H | Pyrimidine N | Linear to slightly bent |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Parallel-displaced or T-shaped |
| C-H···π Interaction | Ethynyl C-H | Pyrimidine Ring | Hydrogen pointing towards the face of the ring |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as the foundation for modern computational analysis of molecular systems. For 5-ethynyl-4,6-dimethylpyrimidine, these methods have been used to explore its structural and electronic characteristics in detail.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimized geometry of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy conformation of a molecule. nih.gov For pyrimidine (B1678525) derivatives, geometry optimizations are a standard procedure to obtain accurate bond lengths and angles, which are essential for further analysis. nih.govresearchgate.net Such calculations have been performed for various substituted pyrimidines to investigate their structural parameters. nih.govresearchgate.net While specific optimized geometry data for this compound is not detailed in the available literature, DFT optimizations are a prerequisite for the electronic and orbital analyses discussed below.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required for electronic excitation. nih.gov
Computational studies on a compound identified as 'compound 5', which corresponds to a substituted pyrimidine, have explored these properties. The analysis revealed that this compound possesses the highest chemical potential and electronegativity among a series of related molecules. science.org.ge The HOMO-LUMO energy gap is a key indicator of stability; a larger gap correlates with higher stability. science.org.ge Conversely, a smaller energy gap suggests that charge transfer can readily occur within the molecule, indicating greater chemical reactivity. nih.gov This principle is widely used to explain the relative bioactivities of medicinal compounds. schrodinger.com
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | Data not available | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | Data not available | Energy of the first unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Data not available | Indicates chemical reactivity and kinetic stability. nih.gov |
| Chemical Potential (µ) | Highest in series science.org.ge | Measures the escaping tendency of an electron from a stable configuration. |
| Electronegativity (χ) | Highest in series science.org.ge | Indicates the power of an atom/molecule to attract electrons. |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value signifies a stronger interaction and greater electron delocalization.
For a related pyrimidine compound, NBO analysis showed a structure that was predominantly of a Lewis type (98.144%), with minor non-Lewis contributions. science.org.ge The stability of the molecule was attributed to strong intramolecular hyperconjugative interactions, primarily occurring as n → σ* transitions. science.org.ge These interactions, involving the transfer of electron density from a lone pair (n) to an antibonding orbital (σ*), are crucial for understanding molecular stability and charge transfer. science.org.ge
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n | σ | Data not available |
| π | π | Data not available |
Reaction Mechanism Elucidation
Understanding how a molecule participates in chemical reactions is a key goal of theoretical chemistry. This involves identifying the most likely pathways a reaction will follow by characterizing transition states and mapping out the energy landscape.
Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It postulates that reactants pass through a high-energy "transition state" or "activated complex" before forming products. wikipedia.orgyoutube.com Computationally, a transition state is identified as a saddle point on the potential energy surface—a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. youtube.com Quantum-chemical modeling, particularly with DFT, can be used to calculate the structure and energy of these fleeting states. science.org.ge For pyrimidine synthesis, for instance, transition states for the interaction of reactants have been modeled to determine the activation energy of specific reaction steps. science.org.ge While specific transition state structures for reactions involving this compound have not been reported in the reviewed literature, this theoretical approach is the standard for investigating its reactivity.
For the synthesis of the pyrimidine ring itself, energy diagrams have been constructed showing the activation and reaction energies for each step. science.org.ge For example, the formation of an enolic intermediate during pyrimidine synthesis was found to be an exothermic process with a specific activation energy barrier. science.org.ge Although detailed energy profiles for reactions of this compound are not currently available, the methodology used for other pyrimidines provides a clear blueprint for how such investigations would be conducted. science.org.ge
Spectroscopic Property Prediction and Correlation
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT), particularly using functionals like B3LYP with appropriate basis sets such as 6-31G(d,p) or 6-311G(2d,2p), is commonly employed to calculate various spectroscopic data. researchgate.netiiste.orgnih.gov These theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Visible spectra), which can then be correlated with experimental findings.
For pyrimidine derivatives, theoretical calculations of vibrational spectra are instrumental in assigning specific vibrational modes to the corresponding functional groups within the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies associated with the pyrimidine ring, the ethynyl (B1212043) group (C≡C-H), and the dimethyl substituents. A study on pyrazoline derivatives, which also contain a five-membered heterocyclic ring, demonstrated the high accuracy of DFT calculations in predicting Raman spectra, which helped in the detailed analysis of tautomeric forms. nih.gov
The predicted electronic spectra, obtained through methods like Time-Dependent DFT (TD-DFT), offer insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epstem.net The energy of these transitions corresponds to the absorption of light at specific wavelengths in the UV-Visible range. The nature of the substituents on the pyrimidine ring significantly influences these transitions. In the case of this compound, the electron-withdrawing ethynyl group and the electron-donating methyl groups would both affect the energy levels of the frontier molecular orbitals and, consequently, the absorption spectrum.
A theoretical study on pyridine, pyrimidine, pyrazine, and pyridazine (B1198779) using DFT with the B3LYP/6-31(d,p) basis set showed how the position of nitrogen atoms affects the electronic and structural properties, including the energy gap and vibrational frequencies. researchgate.netiiste.org Such computational approaches provide a foundational understanding of the spectroscopic behavior of heterocyclic compounds.
Table 1: Illustrative Predicted Spectroscopic Data for a Substituted Pyrimidine Derivative *
| Spectroscopic Parameter | Predicted Value | Method |
| C≡C Stretch (Ethynyl) | ~2100-2200 cm⁻¹ | DFT/B3LYP |
| C-H Stretch (Ethynyl) | ~3300 cm⁻¹ | DFT/B3LYP |
| Pyrimidine Ring Vibrations | 1400-1600 cm⁻¹ | DFT/B3LYP |
| λmax (UV-Vis) | ~260-280 nm | TD-DFT |
Note: These are representative values for a substituted pyrimidine and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the atoms. This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations and transition states.
For an isolated this compound molecule, MD simulations could be employed to study its behavior in different solvents, providing insights into solvation effects and the molecule's flexibility. The simulation would track the rotational and vibrational motions of the ethynyl and methyl groups relative to the pyrimidine core.
Table 2: Key Parameters in Molecular Dynamics Simulations of Pyrimidine Derivatives
| Parameter | Description | Relevance |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Determines the accuracy of the simulation. |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Longer simulations provide better sampling of conformational space. |
| Temperature and Pressure | Controlled to mimic experimental conditions. | Ensures the simulation is physically realistic. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |
Charge Transfer and Electronic Delocalization Studies
The electronic properties of this compound, particularly charge transfer and electronic delocalization, are fundamental to understanding its reactivity and photophysical behavior. These properties are often investigated using quantum chemical calculations, which provide information about the distribution of electron density within the molecule.
The concepts of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. epstem.net A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited and is more reactive. epstem.net
In this compound, the pyrimidine ring is an electron-deficient system. The substituents play a crucial role in modulating its electronic properties. The methyl groups are electron-donating, increasing the electron density of the pyrimidine ring, while the ethynyl group is generally considered to be electron-withdrawing. This combination of substituents can lead to interesting intramolecular charge transfer (ICT) characteristics upon electronic excitation.
Computational analyses of similar systems have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For pyrimidine derivatives with electron-donating and electron-withdrawing groups, a shift in electron density from the donor to the acceptor part of the molecule can be observed upon transition from the ground state to the excited state, which is characteristic of an ICT process. acs.org A study on pyrimidine-derived α-amino acids demonstrated that the combination of an electron-rich aryl substituent with the π-deficient pyrimidine ring resulted in charge-transfer-based fluorescence. nih.govnih.gov
The electronic delocalization within the pyrimidine ring and across the substituents can be visualized using molecular orbital plots and electron density maps. These visualizations help in understanding the pathways for charge transfer and the extent of π-conjugation in the molecule. A theoretical investigation into substituted pyrimidine derivatives using DFT highlighted that the HOMO-LUMO energy gap is a key factor in determining that charge transfer occurs within the compound. epstem.net
Table 3: Calculated Electronic Properties for a Generic Substituted Pyrimidine *
| Electronic Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Influences electronic transitions and chemical reactivity. |
| Dipole Moment (µ) | A measure of the separation of positive and negative charges. | Indicates the overall polarity of the molecule. |
Note: The values for these properties are highly dependent on the specific substituents and the computational method used.
Applications As a Synthetic Building Block
Scaffold for Complex Organic Molecule Construction
The inherent reactivity of the alkyne moiety, coupled with the stable pyrimidine (B1678525) core, allows for the elaboration of this building block into sophisticated polycyclic, macrocyclic, and supramolecular structures.
The ethynyl (B1212043) group of 5-ethynyl-4,6-dimethylpyrimidine is an excellent dienophile or dipolarophile for cycloaddition reactions, providing a direct route to the synthesis of fused polycyclic systems. libretexts.org For instance, in Diels-Alder or [4+2] cycloaddition reactions, it can react with a variety of dienes to construct a new six-membered ring fused to the pyrimidine core. rsc.orgnih.gov The reaction conditions for such transformations are typically mild, often requiring thermal or Lewis acid catalysis.
Similarly, 1,3-dipolar cycloadditions with dipoles like azides, nitrile oxides, or nitrones offer a powerful method for constructing five-membered heterocyclic rings fused at the 4- and 5-positions of the pyrimidine ring. libretexts.org These reactions are often highly regioselective, leading to the formation of a single major product. The resulting fused pyrimidines, such as pyrimido[4,5-c]pyridazines or isoxazolo[4,5-d]pyrimidines, are of significant interest in medicinal chemistry due to their potential biological activities. scispace.comjchr.org
A representative example of a cycloaddition reaction is the Huisgen 1,3-dipolar cycloaddition between this compound and an organic azide, which, under copper or ruthenium catalysis, yields a 1,2,3-triazole-fused pyrimidine derivative.
Table 1: Representative Cycloaddition Reactions for the Synthesis of Polycyclic Pyrimidines Interactive data table
| Diene/Dipole | Reaction Type | Catalyst/Conditions | Fused Ring System |
|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Diels-Alder | Heat, Toluene | Cyclohexene |
| Benzyl azide | CuAAC | Cu(I), Base | 1,2,3-Triazole |
The linear and rigid nature of the ethynyl group makes this compound an ideal component for the construction of macrocycles and supramolecular assemblies. Macrocyclization reactions, which involve the intramolecular cyclization of a long-chain precursor, can be facilitated by the presence of the pyrimidine and ethynyl moieties. mdpi.com
One of the most powerful methods for incorporating this building block into macrocycles is the Sonogashira cross-coupling reaction. wikipedia.orgnih.govlibretexts.org By reacting a dihaloaromatic or dihaloalkenyl compound with two equivalents of this compound, large ring systems can be efficiently synthesized. The conditions for these reactions typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The resulting macrocycles can exhibit unique host-guest properties and have potential applications in molecular recognition and sensing.
Furthermore, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the ethynyl group can participate in various non-covalent interactions, making this molecule suitable for the design of self-assembling supramolecular structures. These organized assemblies can form through a combination of hydrogen bonding, π-π stacking, and other weak interactions.
Table 2: Key Features for Macrocyclic and Supramolecular Architectures Interactive data table
| Feature | Role in Construction | Resulting Architecture |
|---|---|---|
| Ethynyl Group | Rigid linker in coupling reactions | Macrocycles |
| Pyrimidine Nitrogens | Hydrogen bond acceptors | Supramolecular Assemblies |
Precursor for Advanced Heterocyclic Systems
Beyond its use in constructing fused rings, the ethynyl group of this compound can be chemically transformed to generate a variety of other functional groups, thus serving as a precursor to a wider range of advanced heterocyclic systems. For example, the hydration of the ethynyl group, typically catalyzed by mercury or gold salts, yields a 5-acetyl-4,6-dimethylpyrimidine. This ketone can then undergo further reactions, such as condensation with hydrazines to form pyrazolyl-substituted pyrimidines. researchgate.net
Another important transformation is the partial or complete reduction of the alkyne. Catalytic hydrogenation can selectively produce 5-vinyl- or 5-ethyl-4,6-dimethylpyrimidine, respectively. These derivatives open up new avenues for further functionalization, such as polymerization of the vinyl derivative or further substitution on the ethyl group.
Development of New Reaction Methodologies
The unique electronic properties of this compound make it a valuable substrate for the development and optimization of new catalytic reactions. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the adjacent ethynyl group, potentially leading to novel reaction pathways or improved selectivity in known transformations.
For instance, its use in transition-metal-catalyzed reactions can help in understanding the electronic effects of heteroaromatic substituents on the catalytic cycle. mdpi.com It can serve as a model substrate in the development of new catalysts for C-C and C-heteroatom bond-forming reactions, such as novel variations of the Sonogashira, Heck, or Suzuki couplings. The insights gained from studying the reactivity of this specific molecule can lead to the design of more efficient and selective catalysts for a broader range of substrates.
Applications in Materials Science Research
Luminescent Materials and Organic Light-Emitting Devices (OLEDs)
The pyrimidine (B1678525) core, characterized by its π-deficient and electron-withdrawing nature, is an ideal building block for creating "push-pull" molecules. nih.gov This molecular design, where electron-donating and electron-withdrawing groups are linked through a π-conjugated system, can significantly influence the luminescence properties of a compound. nih.gov In 5-ethynyl-4,6-dimethylpyrimidine, the pyrimidine ring acts as the electron-accepting moiety. The ethynyl (B1212043) group can be further functionalized with electron-donating groups to create such push-pull systems. This strategic molecular engineering allows for the tuning of the emission wavelength and quantum efficiency, which are critical parameters for luminescent materials.
Materials with tunable luminescent properties are highly sought after for the fabrication of Organic Light-Emitting Devices (OLEDs). The efficiency and color of the light emitted from an OLED are determined by the properties of the emissive layer, which is often composed of organic molecules. While many materials used for OLEDs are explored for their electroluminescent properties, the fundamental principles of luminescence make pyrimidine derivatives interesting candidates for this field. researchgate.net The ability to modify the structure of this compound offers a pathway to develop new emitters for OLEDs, potentially leading to devices with improved performance characteristics.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. psu.edumdpi.com The properties of these materials, such as porosity, stability, and catalytic activity, are dictated by the choice of the metal and the organic linker. psu.edumdpi.comnih.gov The pyrimidine moiety is a well-established building block for CPs and MOFs due to the ability of its nitrogen atoms to coordinate with metal ions.
The compound this compound offers multiple coordination sites: the two nitrogen atoms of the pyrimidine ring and the carbon-carbon triple bond of the ethynyl group. This allows it to act as a versatile ligand in the synthesis of CPs and MOFs. For instance, research on related pyrimidine derivatives, such as pyrimidine-4,6-dicarboxylate and 4,6-dimethylpyrimidine-2-thiol, has demonstrated their successful use in constructing multidimensional coordination networks with diverse topologies and properties. st-andrews.ac.ukmdpi.com The resulting MOFs can exhibit high surface areas and pore volumes, making them suitable for applications in gas storage and separation. psu.edu Furthermore, the incorporation of metal centers can introduce catalytic activity or interesting magnetic and luminescent properties into the framework. psu.edunih.gov
| Pyrimidine-Based Ligand | Resulting Structure Type | Metal Ion(s) | Reference |
|---|---|---|---|
| pyrimidine-4,6-dicarboxylate | 3D MOF | Pb(II) | mdpi.com |
| 4,6-dimethylpyrimidine-2-thiol | Coordination Complex | Cd(II) | st-andrews.ac.uk |
| 4-(4-carboxyphenyl)-terpyridine | 1D, 2D, and 3D CPs | Mn(II), Co(II), Zn(II) | nih.gov |
| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole | 2D and 3D CPs | Ni(II), Mn(II), Cd(II) | mdpi.com |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for technologies such as optical switching, frequency conversion, and optical data storage. researchgate.netjhuapl.edu The search for new materials with large NLO responses is a major focus of materials science research. researchgate.net Pyrimidine derivatives have emerged as promising candidates for NLO applications. nih.govnih.gov
The π-deficient nature of the pyrimidine ring makes it an excellent component for creating molecules with large third-order optical nonlinearities. nih.gov A study on the pyrimidine derivative N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) demonstrated that it possesses a third-order nonlinear susceptibility superior to that of some known chalcone (B49325) derivatives. nih.govnih.govresearchgate.net The presence of the ethynyl group in this compound is expected to further enhance its NLO properties. The triple bond contributes to the delocalization of π-electrons, which is a key factor for achieving a large hyperpolarizability, the molecular origin of the NLO effect. nih.gov By functionalizing the ethynyl group, it is possible to create extended conjugated systems with tailored NLO responses.
| Property | Finding for a Related Pyrimidine Derivative (PMMS) | Potential Implication for this compound | Reference |
|---|---|---|---|
| Nonlinear Optical (NLO) Response | Exhibited a significant third-order nonlinear susceptibility (χ³). | The ethynyl group could further enhance the NLO response due to extended π-conjugation. | nih.govnih.govresearchgate.net |
| Molecular Structure | The pyrimidine core acts as a π-deficient, electron-withdrawing unit. | Ideal for creating push-pull systems to tune NLO properties. | nih.gov |
| Crystalline Environment | Showed a significant enhancement in NLO behavior in the crystalline phase. | Crystalline forms of this compound derivatives could exhibit enhanced NLO properties. | nih.govresearchgate.net |
Conjugated Systems and Molecular Wires
Molecular wires are chain-like molecules that can conduct electrical current and are considered fundamental components for future molecular-scale electronic devices. nih.gov These wires are typically composed of repeating conjugated units, such as aromatic rings and triple bonds (ethynyl groups). nih.gov The structure of this compound, featuring both an aromatic pyrimidine ring and a reactive ethynyl group, makes it an excellent monomer for the synthesis of conjugated polymers and molecular wires.
The ethynyl group can readily undergo coupling reactions, such as Sonogashira or Glaser coupling, to form extended oligomeric and polymeric chains. These reactions would link multiple this compound units together, creating a highly conjugated backbone. The electronic properties of the resulting polymer, such as its conductivity and bandgap, could be tuned by controlling the length of the chain and by introducing different functional groups. The inclusion of the pyrimidine ring in the conjugated backbone is expected to influence the electronic structure of the molecular wire, potentially leading to unique charge transport properties. nih.gov
Sensitizers and Probes in Photophysical Studies
Photosensitizers are molecules that can absorb light energy and then transfer it to another molecule, initiating a photochemical or photophysical process. mdpi.com This property is utilized in applications such as photodynamic therapy and photocatalysis. mdpi.com An effective photosensitizer must have strong absorption in the visible or near-infrared region and an efficient population of an excited triplet state. mdpi.com
The extended π-conjugation possible in derivatives of this compound suggests that these compounds could be designed to have strong absorption bands at specific wavelengths. By attaching chromophores to the ethynyl group, the light-absorbing properties can be systematically tuned. The pyrimidine core itself can influence the photophysical pathways of the molecule, potentially favoring the formation of the long-lived triplet state required for sensitization. mdpi.com These tunable photophysical properties make this compound and its derivatives interesting candidates for use as probes to study energy and electron transfer processes in various chemical and biological systems.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic routes to 5-ethynyl-4,6-dimethylpyrimidine, moving away from traditional methods that may involve harsh conditions or generate significant waste. researchgate.netnih.gov
Key areas for investigation include:
Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions under solvent-free or "grindstone chemistry" conditions could offer a highly efficient and environmentally friendly approach. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic techniques can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. nih.govjmaterenvironsci.comresearchgate.net
Acceptorless Dehydrogenative Annulation (ADA): Recent advances in using earth-abundant metal catalysts, such as nickel, for the dehydrogenative coupling of alcohols and amidines present a promising avenue for the sustainable synthesis of the pyrimidine (B1678525) core. acs.org This approach generates water and hydrogen gas as the only byproducts, offering a significant environmental advantage. acs.org
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound and its derivatives, minimizing manual handling and improving process efficiency.
A comparative table of potential sustainable synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, one-pot synthesis. researchgate.netjmaterenvironsci.com | Optimization of catalyst-free and solvent-free conditions. |
| Microwave/Ultrasound | Accelerated reaction rates, increased yields, energy efficiency. nih.govresearchgate.net | Exploration of suitable solvent systems and reaction parameters. |
| Dehydrogenative Coupling | Use of sustainable catalysts, generation of benign byproducts. acs.org | Development of robust and recyclable nickel or iron-based catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of continuous flow reactors. |
Exploration of Unconventional Reactivity Patterns
The ethynyl (B1212043) group on the pyrimidine ring is a versatile functional handle that opens the door to a wide array of chemical transformations. While standard reactions like Sonogashira coupling and "click" chemistry are well-established, future research should delve into more unconventional reactivity patterns.
C-H Activation: Direct functionalization of the C-H bonds on the pyrimidine ring or the methyl groups, while preserving the ethynyl moiety, would provide a highly atom-economical route to novel derivatives.
Ring Transformation Reactions: Investigating the reaction of this compound with various nucleophiles could lead to fascinating ring-opening and ring-transformation reactions, potentially yielding other heterocyclic systems. nih.govwur.nl Quaternization of the pyrimidine nitrogen atoms could enhance its susceptibility to nucleophilic attack, facilitating such transformations under milder conditions. wur.nl
Carbene and Silylene Chemistry: The reaction of the terminal alkyne with carbenes or silylenes could generate novel organometallic or strained-ring systems with unique electronic and reactive properties. rsc.org
Domino Reactions: Designing domino reaction sequences that involve both the ethynyl group and the pyrimidine ring in a single synthetic operation would enable the rapid construction of complex molecular architectures.
Computational Design and Prediction of Derivatives with Tunable Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design and prediction of the properties of novel this compound derivatives. jchemrev.comnih.govnih.gov
Future computational studies should focus on:
Predicting Physicochemical and Pharmacokinetic Properties: In silico screening of virtual libraries of derivatives can predict key properties like solubility, lipophilicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, guiding the synthesis of compounds with desired characteristics. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic structure and reactivity of the molecule, helping to predict its behavior in various chemical reactions. nih.govnih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP studies can identify the electrophilic and nucleophilic sites within the molecule, predicting its interaction with other reagents and biological targets. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT): This method can be employed to predict the spectroscopic properties (e.g., UV-Vis spectra) of new derivatives, which is crucial for their potential application in optical materials. jchemrev.com
| Computational Method | Application for this compound Derivatives |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity and pharmacokinetic properties. nih.gov |
| DFT (Density Functional Theory) | Optimizing molecular geometry and predicting electronic properties. jchemrev.comnih.govnih.gov |
| FMO (Frontier Molecular Orbital) Analysis | Understanding reactivity and intramolecular charge transfer. nih.govnih.govresearchgate.net |
| MEP (Molecular Electrostatic Potential) Mapping | Identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net |
| TD-DFT (Time-Dependent DFT) | Predicting UV-Vis absorption and emission spectra. jchemrev.com |
Integration into Emerging Functional Materials
The rigid, planar structure of the pyrimidine ring combined with the linear, reactive ethynyl group makes this compound an excellent building block for the construction of novel functional materials.
Conjugated Polymers: The Sonogashira coupling reaction can be utilized to polymerize this compound with various aryl dihalides, leading to the formation of conjugated polymers with interesting electronic and optical properties for applications in organic electronics. mdpi.comnih.gov The inclusion of the pyrimidine moiety can influence the polymer's band gap and solubility. nih.gov
Metal-Organic Frameworks (MOFs): The pyrimidine nitrogen atoms and the ethynyl group can act as coordination sites for metal ions, enabling the construction of novel MOFs. nih.govresearchgate.net These materials could exhibit tailored porosity for applications in gas storage, separation, and catalysis. The deliberate synthesis of hetero-interpenetrated MOFs could also be explored, where one sublattice provides a specific function, such as catalytic activity. nih.gov
Luminescent Materials: The ethynylpyrimidine ligand can be incorporated into transition metal complexes, such as those of platinum(II) and gold(I), to create emissive materials with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com
Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity.
Sonogashira Coupling: While the general mechanism is understood, detailed mechanistic studies, potentially using in-situ spectroscopic techniques and computational modeling, could provide deeper insights into the specific role of the pyrimidine ring and the methyl substituents in the catalytic cycle. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com Investigating copper-free Sonogashira conditions for this substrate would also be a valuable and more sustainable direction. wikipedia.orgorganic-chemistry.org
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for bioconjugation and materials synthesis. mdpi.comdergipark.org.trmdpi.com Mechanistic studies, possibly using real-time infrared spectroscopy, could elucidate the kinetics and the role of intermediates in the "click" reaction involving this compound. researchgate.net Understanding the potential for non-specific labeling when using alkyne-probes in excess is also critical for biological applications. nih.gov
Ring-Opening and Rearrangement Reactions: Detailed mechanistic investigations, combining experimental evidence with computational studies, are needed to unravel the pathways of complex ring transformations, which could lead to the discovery of novel synthetic routes to other valuable heterocyclic compounds. nih.govwur.nl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
